[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Overview
Description
“(2,5-Dimethoxyphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1158286-42-0 . It has a molecular weight of 217.7 and its IUPAC name is (2,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO2.ClH/c1-11-7-8-6-9 (12-2)4-5-10 (8)13-3;/h4-6,11H,7H2,1-3H3;1H
. This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Neuropharmacology
The compound's effects on serotonin 5-HT2A receptors have been studied, revealing that derivatives like 25C-NBOMe and 25I-NBOMe are highly potent 5-HT2A agonists in rats. This suggests their potential for further neuropharmacological research (Elmore et al., 2018).
Forensic Chemistry
In forensic chemistry, identifying psychoactive substances, including derivatives of (2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride, is crucial. A study showed the successful identification of these compounds using chemical derivatization, highlighting its significance in forensic analysis (Lum et al., 2020).
Organic Chemistry
Organic Process Research has included the synthesis of related compounds, indicating its role in the development of new chemical entities for the treatment of various disorders (Kucerovy et al., 1997).
Analytical Chemistry
The use of (2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride derivatives in analytical chemistry, particularly in MALDI mass spectrometry, offers novel methods for primary amine analysis, demonstrating the compound's utility in advanced analytical techniques (Topolyan et al., 2016).
Medicinal Chemistry
Studies in medicinal chemistry have explored the synthesis of derivatives for potential therapeutic applications. For example, the synthesis of novel non-natural chiral auxiliaries based on this compound indicates its relevance in the development of new pharmaceuticals (Kohara et al., 1999).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTLMAVMJGRYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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